![molecular formula C13H20N4O4 B4008113 methyl (2S,4S)-1-methyl-4-{[(1-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4008113.png)
methyl (2S,4S)-1-methyl-4-{[(1-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]amino}pyrrolidine-2-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex pyrrolidine derivatives, including structures akin to the subject compound, often involves multi-step reactions that may include relay catalytic cascade reactions, oxidative decarboxylation, and condensation processes. For example, Galenko et al. (2015) discuss the one-pot synthesis mode for methyl 4-aminopyrrole-2-carboxylates using a FeCl2/Et3N binary catalytic system, which may offer insights into related synthesis pathways for the target compound (Galenko et al., 2015). Another approach by Boto et al. (2001) involves oxidative decarboxylation and β-iodination of alpha-amino acid carbamates, highlighting the versatility in synthesizing pyrrolidine derivatives (Boto et al., 2001).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be elucidated using various analytical techniques, including X-ray crystallography and spectroscopic methods. The crystal structure, vibrational spectra, and tautomerism of related compounds have been extensively studied, offering insights into the geometrical and electronic configurations that influence their chemical behavior and reactivity. For instance, Pedroso et al. (2020) provided a detailed analysis of a tetra-substituted pyrrolidine derivative, showcasing the importance of conformational analysis in understanding the molecular structure (Pedroso et al., 2020).
Chemical Reactions and Properties
Pyrrolidine derivatives engage in a broad range of chemical reactions, including cycloadditions, acylations, and cascade reactions, that can significantly alter their physical and chemical properties. The versatility in their reactivity allows for the functionalization and synthesis of a wide variety of complex molecules. For example, Jones et al. (1990) discussed the acylation of pyrrolidine-2,4-diones, providing a pathway to synthesize 3-acyltetramic acids, which could be relevant to the chemical transformations of the compound (Jones et al., 1990).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Relay Catalysis in Synthesis : A study by Galenko et al. (2015) demonstrates the use of metal/organo relay catalysis for synthesizing methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides, highlighting a method that could potentially apply to the synthesis or functionalization of similar complex molecules (Galenko et al., 2015).
Annulation Techniques : Zhu et al. (2003) explored phosphine-catalyzed [4 + 2] annulation, a synthetic strategy that could be relevant for constructing the pyrrolidine and pyridazinone frameworks present in the target compound (Zhu et al., 2003).
Potential Applications in Material and Medicinal Chemistry
Heterocyclic Derivatives : Research by Bacchi et al. (2005) on the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes may offer insights into approaches for creating pharmacologically relevant derivatives of the target compound (Bacchi et al., 2005).
Oxidative Decarboxylation for Derivative Synthesis : Boto et al. (2001) describe a synthesis method for 2,3-disubstituted pyrrolidines and piperidines via one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, potentially applicable to the modification of pyrrolidine rings in similar compounds (Boto et al., 2001).
Enantioselective Reductions : The study by Talma et al. (1985) on enantioselective reductions of activated carbonyl compounds with chiral bridged 1,4-dihydropyridines explores structural effects and scope, which could inform the stereochemical refinement of related molecules (Talma et al., 1985).
Eigenschaften
IUPAC Name |
methyl (2S,4S)-1-methyl-4-[(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-16-7-8(6-10(16)13(20)21-3)14-12(19)9-4-5-11(18)17(2)15-9/h8,10H,4-7H2,1-3H3,(H,14,19)/t8-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYWZNOEOMQYRX-WPRPVWTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)OC)NC(=O)C2=NN(C(=O)CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H]1C(=O)OC)NC(=O)C2=NN(C(=O)CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(5-bromo-2-furyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4008038.png)
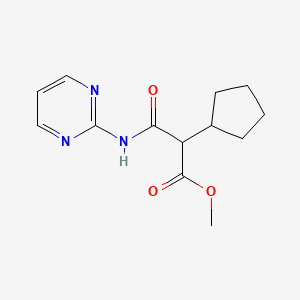
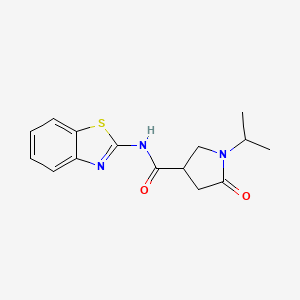
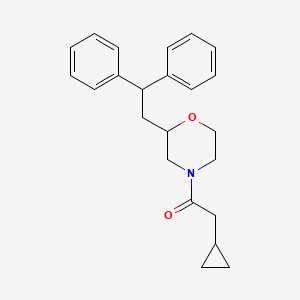
![5-(3-methoxyphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4008052.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4008060.png)
![N~2~-cyclohexyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4008064.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-4-nitrobenzoic acid](/img/structure/B4008072.png)
![methyl 2-cyclopentyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate](/img/structure/B4008082.png)
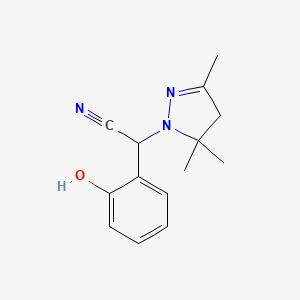
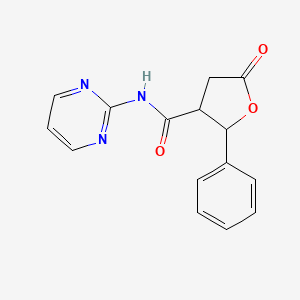
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 2-fluorobenzoate](/img/structure/B4008109.png)
![N-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-isopropylethanediamide](/img/structure/B4008126.png)
![1-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4008127.png)